![molecular formula C21H28N6 B2526882 4-(4-Cyclopentylpipérazin-1-yl)-2,8,10-triméthylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896817-33-7](/img/structure/B2526882.png)
4-(4-Cyclopentylpipérazin-1-yl)-2,8,10-triméthylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a useful research compound. Its molecular formula is C21H28N6 and its molecular weight is 364.497. The purity is usually 95%.
The exact mass of the compound 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer : Inhibition de la CDK2
L'échafaudage privilégié de la pyrazolo[3,4-d]pyrimidine, trouvé dans ce composé, a été étudié comme un nouvel inhibiteur de la CDK2 (cycline-dépendante kinase 2) pour le traitement du cancer . La CDK2 joue un rôle crucial dans la régulation du cycle cellulaire, et son inhibition cible sélectivement les cellules tumorales. Les principales conclusions incluent :
Propriétés antibactériennes
Une bibliothèque de dérivés de la pyrazolo[3,4-d]pyrimidine a été synthétisée et criblée pour son activité antibactérienne. Les composés a27 et a28 ont montré une activité antibactérienne plus élevée contre les souches Gram-négatives (Pseudomonas aeruginosa et Klebsiella pneumoniae) et Gram-positives (Staphylococcus aureus et Enterococcus raffinosus L.) que les médicaments standards .
Inhibiteurs de kinases au-delà de la CDK2
Mis à part la CDK2, ces dérivés peuvent inhiber d'autres kinases. L'investigation de leurs effets sur les kinases impliquées dans divers processus cellulaires (par exemple, MAPK, PI3K) pourrait révéler des applications thérapeutiques supplémentaires.
En résumé, le 4-(4-Cyclopentylpipérazin-1-yl)-2,8,10-triméthylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine est prometteur dans divers domaines, de la thérapie du cancer à l'activité antibactérienne. Les chercheurs continuent d'explorer son potentiel, ce qui en fait un composé excitant pour les recherches futures . 🌟
Mécanisme D'action
Target of Action
The primary target of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell death or apoptosis. The downstream effects include a decrease in cell proliferation, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Orientations Futures
The future directions for research on “4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, the development of new synthetic methods could also be a promising area of future research .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine are largely due to its interactions with various enzymes and proteins. It has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction with CDK2 suggests that this compound could have significant effects on cellular proliferation and growth .
Cellular Effects
In cellular studies, 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme in cell cycle regulation . This inhibition is likely due to the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on CDK2, it is likely that the compound could have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine at different dosages in animal models have not been extensively studied. Given its potent cytotoxic activities in cell lines, it is plausible that the compound could exhibit dose-dependent effects .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that the compound could impact pathways related to cell cycle regulation .
Transport and Distribution
Given its molecular structure and properties, it is plausible that the compound could interact with various transporters or binding proteins .
Subcellular Localization
Given its inhibitory effects on CDK2, it is likely that the compound could be localized in areas of the cell where CDK2 is present .
Propriétés
IUPAC Name |
6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-14-12-15(2)22-20-19(14)21-23-16(3)13-18(27(21)24-20)26-10-8-25(9-11-26)17-6-4-5-7-17/h12-13,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZCMEKWPUHIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)
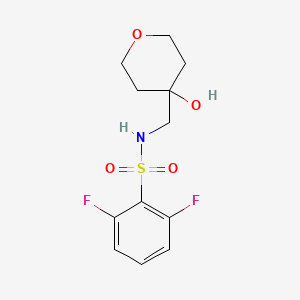


![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
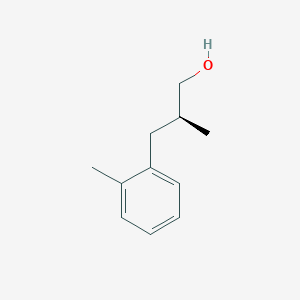
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)
![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)
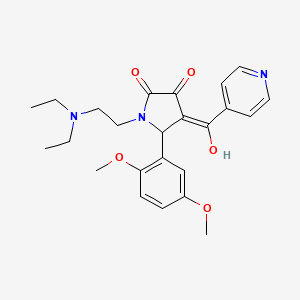
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2526818.png)
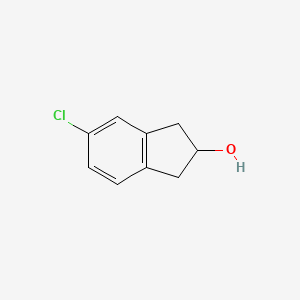
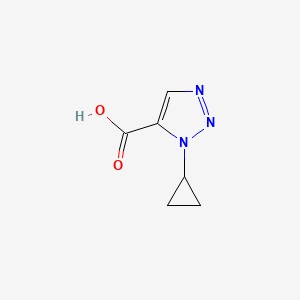
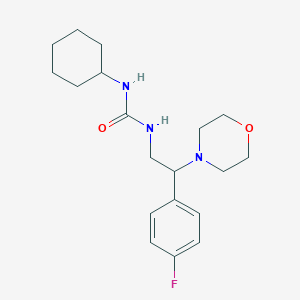
![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)
